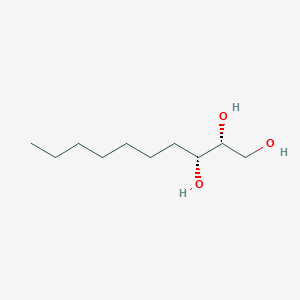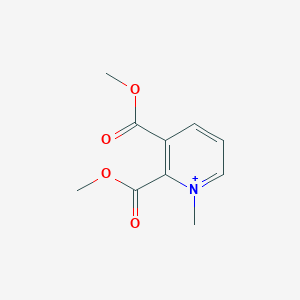![molecular formula C12H16BrNO4 B14455428 methyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate CAS No. 74054-31-2](/img/structure/B14455428.png)
methyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, which is further connected to an ethyl chain and a carbamate group. The unique structure of this compound makes it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate typically involves the following steps:
Carbamoylation: The brominated intermediate is then reacted with methyl chloroformate in the presence of a base such as triethylamine to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate would result in the formation of a carboxylic acid derivative .
Wissenschaftliche Forschungsanwendungen
Methyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets . The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine
- 4-Bromo-2,5-dimethoxyphenethylamine
Uniqueness
Methyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
74054-31-2 |
|---|---|
Molekularformel |
C12H16BrNO4 |
Molekulargewicht |
318.16 g/mol |
IUPAC-Name |
methyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C12H16BrNO4/c1-16-10-6-8(4-5-14-12(15)18-3)9(13)7-11(10)17-2/h6-7H,4-5H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
NIMXZDKYSXJMIW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)CCNC(=O)OC)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


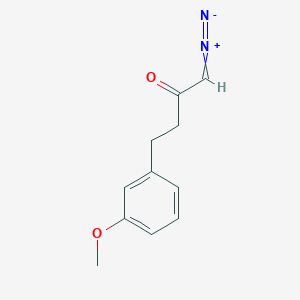
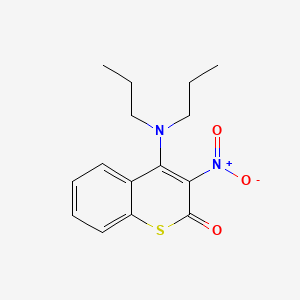
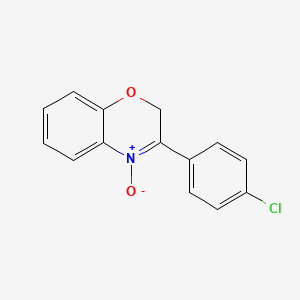
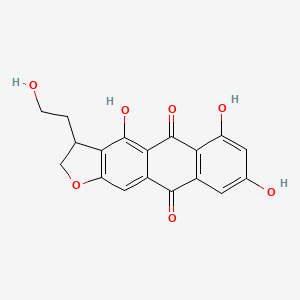
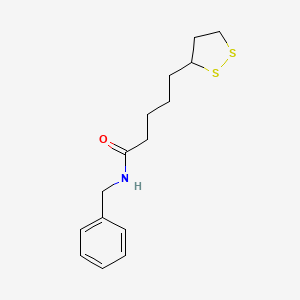
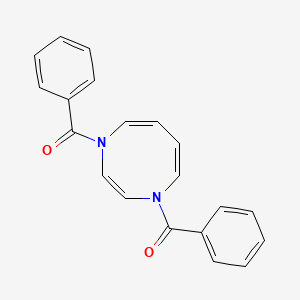

![Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]-](/img/structure/B14455396.png)

